molecular formula C17H19BrN2O3S B4121725 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-phenylethyl)alaninamide

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-phenylethyl)alaninamide

Cat. No.: B4121725
M. Wt: 411.3 g/mol
InChI Key: PODHMDQLFUUZCM-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-phenylethyl)alaninamide is a synthetic organic compound that features a sulfonyl group attached to a bromophenyl ring, an alaninamide moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~1~-(2-phenylethyl)alaninamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-bromophenylsulfonyl chloride by reacting 4-bromobenzenesulfonyl chloride with a suitable base. This intermediate is then reacted with alaninamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-phenylethyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The bromophenyl ring can be reduced to a phenyl ring using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of phenylethylalaninamide.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-phenylethyl)alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~1~-(2-phenylethyl)alaninamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity. These interactions can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-phenylethyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the alaninamide moiety and the phenylethyl group differentiates it from other similar compounds, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-13(17(21)19-12-11-14-5-3-2-4-6-14)20-24(22,23)16-9-7-15(18)8-10-16/h2-10,13,20H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODHMDQLFUUZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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